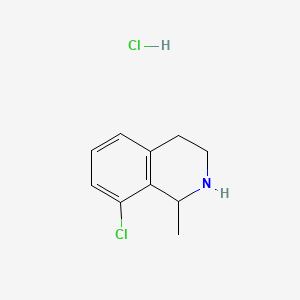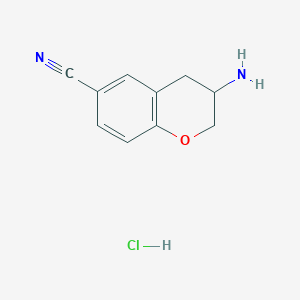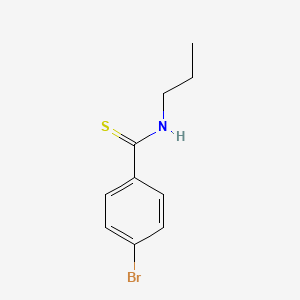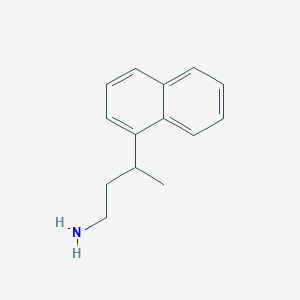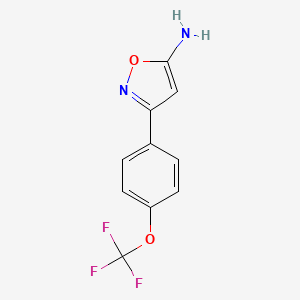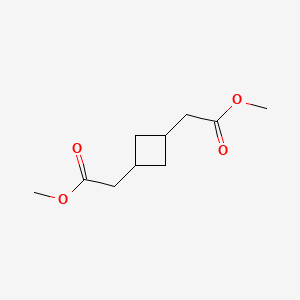
Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclobutane, featuring two acetate groups attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutane-1,3-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product.
Industrial Production Methods
Industrial production of dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutane-1,3-dicarboxylic acid, while reduction can produce cyclobutane-1,3-diol.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the production of polymers, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate exerts its effects involves interactions with specific molecular targets. The acetate groups can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate
- Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate
- Dimethyl 2,2’-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate
Uniqueness
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate is unique due to its cyclobutane core, which imparts distinct structural and chemical properties. The presence of two acetate groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
32456-61-4 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
methyl 2-[3-(2-methoxy-2-oxoethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)5-7-3-8(4-7)6-10(12)14-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RHXNVYVOSQCFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CC(C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
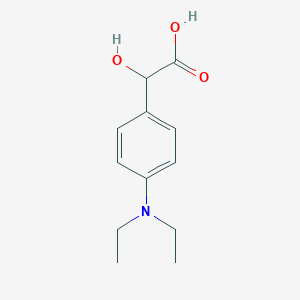
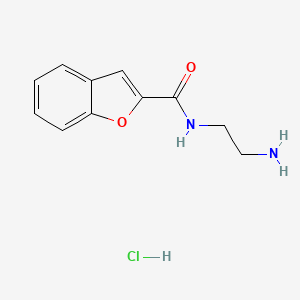
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)
